molecular formula C27H31BrN2O8S B12736695 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate CAS No. 112446-64-7

4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate

Cat. No.: B12736695
CAS No.: 112446-64-7
M. Wt: 623.5 g/mol
InChI Key: VCZDTQGDNRJKAW-LVEZLNDCSA-N
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Description

4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a bromo-phenylthio group, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, starting with the preparation of the bromo-phenylthio intermediate. This intermediate is then reacted with 1-methylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
  • 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether

Uniqueness

Compared to similar compounds, 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate stands out due to its unique substitution pattern on the piperazine ring and the presence of the bromo-phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112446-64-7

Molecular Formula

C27H31BrN2O8S

Molecular Weight

623.5 g/mol

IUPAC Name

1-[1-(5-bromo-2-phenylsulfanylphenyl)ethyl]-4-methylpiperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H23BrN2S.2C4H4O4/c1-15(22-12-10-21(2)11-13-22)18-14-16(20)8-9-19(18)23-17-6-4-3-5-7-17;2*5-3(6)1-2-4(7)8/h3-9,14-15H,10-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

VCZDTQGDNRJKAW-LVEZLNDCSA-N

Isomeric SMILES

CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Br)SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)SC2=CC=CC=C2)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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